molecular formula C15H12N2O B2970483 4-cyano-N-(2-methylphenyl)benzamide CAS No. 744213-22-7

4-cyano-N-(2-methylphenyl)benzamide

Cat. No.: B2970483
CAS No.: 744213-22-7
M. Wt: 236.274
InChI Key: OAUQYEIHNYICBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C15H12N2O. It is characterized by a benzamide core with a cyano group at the 4-position and a methyl group at the 2-position of the phenyl ring attached to the nitrogen atom of the benzamide group. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-cyanobenzene in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid group under certain conditions.

  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an alkaline medium.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

  • Oxidation: 4-Carboxy-N-(2-methylphenyl)benzamide.

  • Reduction: 4-Amino-N-(2-methylphenyl)benzamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-N-(2-methylphenyl)benzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-cyano-N-(2-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzamide group can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • 4-Cyano-N-(4-methylphenyl)benzamide

  • 4-Cyano-N-(3-methylphenyl)benzamide

  • 4-Cyano-N-(2-methoxyphenyl)benzamide

Properties

IUPAC Name

4-cyano-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-4-2-3-5-14(11)17-15(18)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQYEIHNYICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.